molecular formula C10H9N3O2 B2965789 N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide CAS No. 53115-17-6

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B2965789
CAS No.: 53115-17-6
M. Wt: 203.201
InChI Key: AUFBMWCRPXSDMM-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS: 53115-17-6) is a heterocyclic compound featuring a quinazoline core with a 4-oxo-3,4-dihydro scaffold and an N-methylcarboxamide substituent at position 2. This structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, which are critical for its interactions in biological systems. The compound is synthesized via coupling reactions involving 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives and methylamine or its equivalents, often using aluminum-based catalysts or coupling reagents . It is a white to off-white solid with a molecular weight of 265.27 g/mol and is commercially available in high purity (≥95%) for research purposes .

Properties

IUPAC Name

N-methyl-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-10(15)8-12-7-5-3-2-4-6(7)9(14)13-8/h2-5H,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFBMWCRPXSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide, a member of the quinazoline family, has diverse applications in scientific research, especially in medicinal chemistry. Quinazoline derivatives have attracted interest because of their wide range of biological activities and potential therapeutic uses .

Chemical Information
this compound has a molecular weight of approximately 203.2 g/mol. It features a quinazoline core, a carbonyl group at the fourth position, and a carboxamide group at the second position. The methyl group attached to the nitrogen contributes to its properties.

Synthesis
this compound can be synthesized using various chemical methods, generally involving the reaction of anthranilic acid derivatives with amides.

Reactions
this compound can participate in various chemical reactions using common reagents, yielding products that are important intermediates in pharmaceutical synthesis and agrochemical applications.

Mechanism of Action and Biological Effects
The mechanism of action for this compound involves its interaction with specific biological targets. Research suggests that it may inhibit certain enzymes or receptors, potentially leading to significant biological effects.

Applications in Scientific Research

  • Medicinal Chemistry Quinazoline serves as a scaffold in medicinal chemistry because it is present in natural products and synthetic compounds with therapeutic potential. this compound is used as a precursor in drug development.
  • COX-2 Inhibition Compounds containing the 4(3H)-quinazolinone ring system possess biological activities . Some 2,3-diaryl-4(3H)-quinazolinone derivatives exhibit COX-2 inhibitory activity .
  • Anti-inflammatory Activity Quinazolinones have emerged as important pharmacological scaffolds in organic chemistry, possessing a wide range of biological properties such as anti-inflammatory and analgesic .
  • Receptor Chemistry Nucleosides can serve as a scaffold for polypharmacology and the design of novel receptor ligands and potentially as therapeutic agents for a wide variety of conditions .

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Table 1: Key Derivatives of 4-Oxoquinazoline-2-carboxamide

Compound Name Substituent(s) Yield (%) Melting Point (°C) Notable Spectral Features (NMR, IR) Reference
This compound N-methyl 9–97* Not reported 1H NMR (DMSO-d6): δ 8.76 (t, J=6.0 Hz, NH), 7.95–7.15 (ArH)
N-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (A3) 4-fluorophenyl 57.3 196.5–197.8 1H/13C NMR consistent with parent scaffold; IR: C=O at ~1660 cm⁻¹
N-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (A6) 4-chlorophenyl 48.1 189.8–191.4 Similar NMR profile to A3; higher melting point than fluoro analogs
N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide 3-methoxybenzyl Not reported Not reported 1H NMR (DMSO-d6): δ 3.72 (s, OCH3), 7.19–6.85 (ArH)
N-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (4e) 4-nitrophenyl 98 >330 IR: C≡N at ~2214 cm⁻¹; 1H NMR: δ 10.13 (s, NH)
4-oxo-N-phenyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazoline-2-carboxamide Propargyl at N3, phenyl 65–97 215–324** 1H NMR: δ 3.49–3.42 (propargyl CH2), 2.78 (t, J=7.6 Hz)

Synthetic yields vary widely depending on the route (e.g., 9% via direct coupling vs. 97% via optimized methods) .
*
Melting points increase with electron-withdrawing substituents (e.g., nitro > chloro > fluoro) .

Key Observations:

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in 4e) significantly increase melting points due to enhanced intermolecular dipole interactions .
  • Fluorine and chlorine substituents (A3, A6) moderately improve yields compared to unsubstituted analogs, likely due to stabilized intermediates during coupling .

Synthetic Efficiency :

  • Propargyl-substituted derivatives (e.g., 4-oxo-N-phenyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazoline-2-carboxamide) achieve yields up to 97% under optimized conditions, highlighting the role of steric and electronic tuning in reaction design .
  • N-methyl derivatives exhibit lower yields (9%) in direct coupling routes but higher purity in commercial preparations .

Spectral Signatures: IR spectra consistently show C=O stretches at 1660–1664 cm⁻¹ and C≡N stretches at ~2214 cm⁻¹ for cyano-containing analogs . 1H NMR signals for aromatic protons (δ 7.00–8.76) and exchangeable NH groups (δ 10.10–11.95) are characteristic across derivatives .

Commercial and Industrial Relevance

  • Cost and Availability : this compound is priced at $188–$4838 per gram, depending on scale and supplier . This is comparable to fluorophenyl analogs but higher than propargyl derivatives due to specialized synthesis requirements.
  • Scalability : High-yield routes (e.g., 97% for propargyl derivatives) are more industrially viable than low-yield methods (9% for direct N-methylation) .

Biological Activity

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a compound within the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article provides an overview of its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of C11_{11}H10_{10}N2_{2}O2_{2} and a molecular weight of approximately 203.2 g/mol. The compound features a quinazoline core with a carbonyl group at position four and a carboxamide group at position two. The methyl group attached to the nitrogen enhances its unique properties, making it an interesting target for drug development.

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with amides under various conditions. Common synthetic routes include:

  • Condensation reactions involving anthranilic acid and appropriate amines.
  • Microwave-assisted synthesis for improved yields and reduced reaction times.
  • Use of green chemistry approaches to optimize reaction conditions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in disease pathways, potentially affecting cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling, influencing processes such as apoptosis and cell proliferation.

Pharmacological Effects

The compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of quinazoline compounds have significant anticancer properties. For instance, certain analogs showed IC50_{50} values in the low nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • Anti-inflammatory Properties : Research has highlighted its potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury and sepsis . This suggests that this compound could be beneficial in treating inflammation-related diseases.

Study 1: Anticancer Activity

In a recent study focusing on the anticancer properties of quinazoline derivatives, this compound was evaluated for its efficacy against human cancer cell lines. The results indicated that the compound displayed significant cytotoxicity, particularly against the HepG2 and A549 cell lines, with IC50_{50} values indicating strong activity compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in an LPS-induced model of acute lung injury. The administration of this compound resulted in reduced levels of inflammatory markers and improved survival rates in treated mice . These findings support its potential application in managing inflammatory diseases.

Data Table: Biological Activities Overview

Activity TypeEffectivenessReference
AnticancerIC50_{50} < 20 nM against multiple cell lines
Anti-inflammatorySignificant reduction in IL-6 and TNF-α levels
Enzyme InhibitionInhibits key enzymes involved in cancer progression

Q & A

Q. What are the common synthetic routes for preparing N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide, and what reagents are critical for its functionalization?

The synthesis typically involves constructing the quinazolinone core via cyclization reactions. A starting intermediate (e.g., anthranilic acid derivatives) is treated with carboxamide-forming agents like acetic anhydride or urea under reflux. For example, heating in 25% NH4_4OH at 70°C for 3 hours followed by neutralization with acetic acid yields the quinazolinone backbone . Subsequent N-methylation is achieved using methyl iodide or dimethyl sulfate in basic conditions. Key reagents include oxidizing agents (KMnO4_4) for ketone formation and nucleophiles (amines) for substitution reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the quinazolinone scaffold and substituent positions. For instance, 1H NMR signals at δ 7.7–8.0 ppm correspond to aromatic protons, while δ 3.0–3.5 ppm may indicate N-methyl groups . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ 223.0177 for related derivatives). Melting point analysis (e.g., 189–192°C) and HPLC purity checks (>95%) ensure compound integrity .

Q. What biological targets or mechanisms are associated with this compound?

Quinazolinone derivatives exhibit activity against enzymes like soluble epoxide hydrolase (sEH) or kinases through non-covalent interactions. The carboxamide group facilitates hydrogen bonding with catalytic residues, while the aromatic system enables π-π stacking in hydrophobic binding pockets . Preclinical studies suggest antimicrobial and anticancer potential via inhibition of DNA gyrase or tubulin polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Yield optimization requires controlling variables such as temperature (70–100°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., ZnCl2_2 for cyclization). For example, extending reaction time from 3 to 6 hours increased yields from 66% to >80% in analogous syntheses . Acidic workup (pH 4–5) minimizes byproducts, while recrystallization from DMF/EtOH enhances purity .

Q. How do structural modifications (e.g., halogenation, piperazine addition) influence the bioactivity of this compound?

Substituents at the quinazolinone 2- or 7-positions significantly alter potency. Fluorine or chlorine at the phenyl ring (e.g., A3, A6 derivatives) enhances lipophilicity and target binding, improving IC50_{50} values by 2–3 fold compared to unsubstituted analogs . Piperazine-linked carboxamides (e.g., A2–A6) show improved solubility and bioavailability, critical for in vivo efficacy .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies in yields (e.g., 45–66% ) may arise from differences in stoichiometry, solvent purity, or isolation methods. Systematic replication under controlled conditions (inert atmosphere, standardized reagents) is essential. For biological data, orthogonal assays (e.g., enzymatic vs. cell-based) and structural validation (X-ray crystallography ) can clarify mechanism-specific vs. off-target effects.

Q. What computational and crystallographic tools are recommended for elucidating the compound’s binding mode?

Molecular docking (AutoDock, Schrödinger Suite) predicts interactions with targets like sEH using the compound’s 3D structure. X-ray crystallography with SHELX or ORTEP-III refines electron density maps, identifying key hydrogen bonds (e.g., between the carboxamide and Asp335 in sEH). Density Functional Theory (DFT) calculations assess electronic effects of substituents on binding affinity .

Q. How can pharmacokinetic properties (e.g., oral bioavailability) be predicted or enhanced for this compound?

LogP calculations (e.g., 2.1–2.5 for derivatives ) guide lipophilicity adjustments. Introducing hydrophilic groups (e.g., piperazine) improves aqueous solubility, while methyl groups reduce first-pass metabolism. In silico tools (ADMET Predictor™) model absorption and CYP450 interactions, validated by in vitro hepatocyte assays .

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